molecular formula C8H8N4O2 B603162 4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one CAS No. 108480-62-2

4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one

Cat. No.: B603162
CAS No.: 108480-62-2
M. Wt: 192.17g/mol
InChI Key: GDBJPOULWYWWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a methyl group attached to a pyridazinone ring. It has garnered interest in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate undergoes further reactions, including cyclization and substitution, to yield the desired pyridazinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 4-oxo-7-methylpyrido[3,4-d]pyridazin-5(6H)-one.

    Reduction: Formation of 4-amino-7-methylpyrido[3,4-d]pyridazin-5(6H)-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, hydroxyl, and methyl groups on the pyridazinone ring allows for diverse chemical reactivity and potential biological activities that are not observed in its analogs.

Properties

IUPAC Name

4-imino-7-methyl-6H-pyrido[3,4-d]pyridazine-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c1-3-2-4-5(8(14)10-3)6(9)11-12-7(4)13/h2,9H,1H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZJLJBHNQUEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=N)N=NC2=O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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